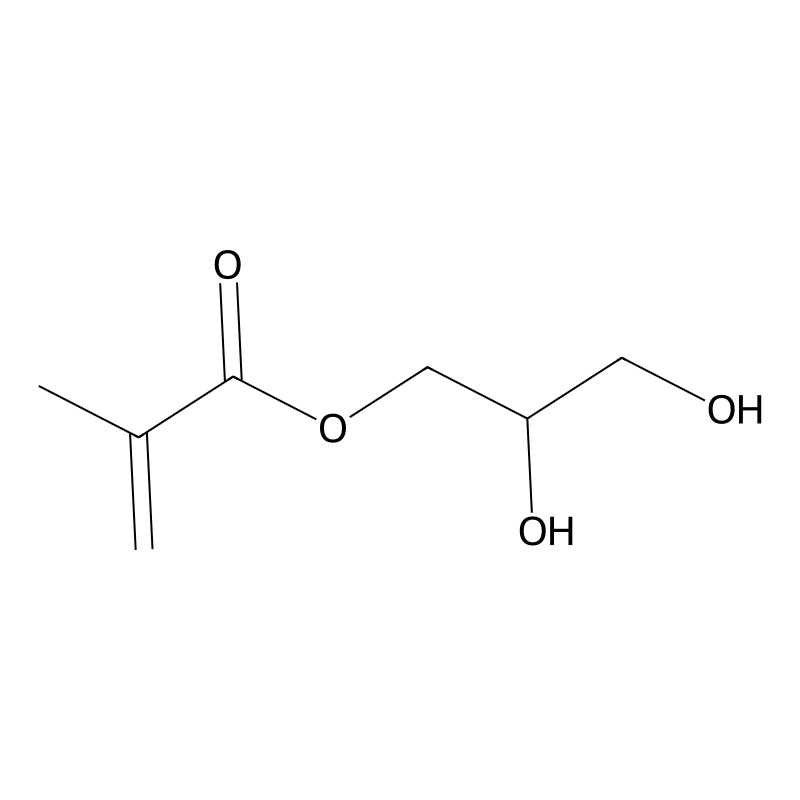

2,3-Dihydroxypropyl methacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2,3-Dihydroxypropyl methacrylate is an organic compound with the molecular formula C₇H₁₂O₄. It is a methacrylate ester derived from glycerol, characterized by the presence of two hydroxyl groups at the 2 and 3 positions of the propyl chain. This compound is notable for its hydrophilic properties, which make it suitable for various applications in polymer chemistry and materials science.

Monomer for Biocompatible Polymers:

2,3-Dihydroxypropyl methacrylate (also known as glyceryl methacrylate) is a chemical compound with applications in various scientific research fields. One of its primary uses is as a monomer for the synthesis of biocompatible polymers. These polymers, due to their similarity to natural materials like glycerol, exhibit good biocompatibility, meaning they are generally non-toxic and non-immunogenic in biological systems []. This property makes them valuable in various biomedical applications, including:

- Drug delivery systems: 2,3-Dihydroxypropyl methacrylate-based polymers can be used to create drug delivery vehicles that can encapsulate and release therapeutic agents in a controlled manner [].

- Tissue engineering scaffolds: These polymers can be used to create scaffolds that support cell growth and differentiation, aiding in tissue regeneration [].

- Contact lenses and other ophthalmic devices: Due to their biocompatibility and ability to form transparent materials, 2,3-dihydroxypropyl methacrylate-based polymers are used in the development of contact lenses and other ophthalmic devices [].

- Polymerization: It can participate in free radical polymerization to form poly(2,3-dihydroxypropyl methacrylate), which has applications in hydrogels and coatings .

- Hydrolysis: In the presence of water, it may hydrolyze to yield glycerol and methacrylic acid, especially under acidic conditions .

- Cross-linking: The hydroxyl groups can engage in cross-linking reactions with other monomers or polymers, enhancing material strength and stability .

Research indicates that 2,3-dihydroxypropyl methacrylate exhibits low toxicity and biocompatibility, making it a candidate for biomedical applications such as drug delivery systems and tissue engineering scaffolds. Its hydrophilic nature enhances cell adhesion and proliferation when used in polymeric matrices .

Several methods are employed to synthesize 2,3-dihydroxypropyl methacrylate:

- Transesterification: This method involves the reaction of glycerol with methyl methacrylate under specific conditions to yield 2,3-dihydroxypropyl methacrylate .

- Direct Esterification: Glycerol can react directly with methacrylic acid in the presence of catalysts to form the desired compound .

- Epoxide Hydrolysis: Epoxy compounds can be hydrolyzed to produce 2,3-dihydroxypropyl derivatives as intermediates .

The unique properties of 2,3-dihydroxypropyl methacrylate allow for a variety of applications:

- Hydrogels: Used in the formation of hydrogels for biomedical applications due to its hydrophilicity and biocompatibility.

- Coatings: Employed in coatings that require flexibility and adhesion properties.

- Adhesives: Utilized in adhesive formulations where moisture resistance is essential .

Several compounds share structural similarities with 2,3-dihydroxypropyl methacrylate. Here are a few notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Hydroxyethyl methacrylate | Contains one hydroxyl group | More hydrophobic than 2,3-dihydroxypropyl methacrylate |

| Glyceryl methacrylate | Contains one hydroxyl group on glycerol | Similar but lacks the additional hydroxyl group |

| Hydroxyethyl acrylate | Contains one hydroxyl group | Generally more reactive than methacrylates |

Uniqueness of 2,3-Dihydroxypropyl Methacrylate: The presence of two hydroxyl groups makes it particularly versatile for forming hydrophilic polymers that can interact favorably with biological systems, setting it apart from its analogs.

Surface-Initiated Polymerization Approaches

Atom Transfer Radical Polymerization (ATRP) on Silicon Substrates

Surface-initiated atom transfer radical polymerization (SI-ATRP) represents a powerful approach for generating well-defined poly(2,3-dihydroxypropyl methacrylate) brushes on silicon substrates. This technique enables precise control over polymer chain length, composition, and architecture while achieving high grafting densities. The typical procedure involves immobilizing an ATRP initiator on a silicon wafer surface, followed by polymerization of a protected DHPMA precursor.

For DHPMA synthesis via SI-ATRP, researchers typically employ (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate (1) as the protected monomer. The polymerization process utilizes copper/sparteine complexes as catalysts, which offer superior control over the reaction compared to traditional radical polymerization methods. This approach produces polymer brushes with predictable molecular weights and narrow polydispersity indices.

A typical reaction setup involves the following components:

| Component | Quantity | Function |

|---|---|---|

| Silicon wafer with immobilized initiator | - | Substrate |

| (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate | 0.025 mmol | Protected monomer |

| Copper catalyst | Varies | Activator |

| Sparteine | Varies | Ligand |

| Anisole | ~5 mL | Solvent |

| Ethyl 2-bromoisobutyric acid ethyl ester | 0.025 mmol | Free initiator |

The reaction proceeds at 65°C for approximately 24 hours under vacuum conditions, achieving controlled growth of polymer chains from the silicon surface.

Recent studies have revealed interesting phenomena in SI-ATRP kinetics. Unlike conventional solution polymerization, surface-initiated ATRP exhibits unique characteristics due to spatial confinement of growing polymer chains. Research indicates that catalyst complexes can become enriched at charged interfaces due to electrostatic forces, affecting polymerization rates and molecular weight distributions. Computer simulations suggest that surface-tethered polymers may undergo earlier terminations relative to free polymers, potentially resulting in higher dispersity.

Hydrochloric Acid Treatment for Hydroxyl Group Activation

The protected poly((2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate) brushes synthesized via SI-ATRP require subsequent deprotection to obtain the desired poly(2,3-dihydroxypropyl methacrylate) brushes. This critical step involves treating the protected polymer with hydrochloric acid to convert the isopropylidenyl groups to hydroxyl groups.

The deprotection process transforms the relatively hydrophobic protected polymer into a highly hydrophilic poly(DHPMA). This transformation can be monitored through various analytical techniques. Contact angle measurements reveal a significant decrease in contact angle following deprotection, confirming the increased hydrophilicity of the surface. X-ray photoelectron spectroscopy (XPS) and Fourier transform infrared spectroscopy (FTIR) provide further evidence of complete conversion of the protected groups to hydroxyl functionalities.

The resulting poly(DHPMA) brushes exhibit remarkable properties, particularly with respect to surface friction. Studies demonstrate that poly(DHPMA) brushes show significantly lower dynamic friction coefficients in water compared to their protected precursors. This property makes them excellent candidates for applications requiring low-friction hydrophilic surfaces.

RAFT Emulsion Polymerization for High Molecular Weight Polymers

Isopropylideneglycerol Methacrylate Precursor Utilization

Reversible addition-fragmentation chain transfer (RAFT) emulsion polymerization offers an alternative approach for synthesizing high molecular weight poly(glycerol monomethacrylate), the deprotected form of which is poly(DHPMA). This technique employs isopropylideneglycerol methacrylate (IPGMA) as a precursor and provides excellent control over molecular weight and polymer architecture.

RAFT emulsion polymerization represents a type of polymerization-induced self-assembly (PISA) formulation, enabling the creation of well-defined block copolymer nanoparticles in aqueous media. The polymerization kinetics of IPGMA via RAFT exhibits several distinct phases, including an initial slow polymerization followed by a significant rate acceleration between 80-100 minutes into the reaction.

The molecular weight evolution during RAFT polymerization of IPGMA can be monitored using gel permeation chromatography (GPC). Studies show that narrow molecular weight distributions (Mw/Mn < 1.40) can be maintained throughout most of the reaction, though slightly broader distributions may emerge at very high conversions (>90%) due to chain transfer to polymer under monomer-starved conditions.

Unlike conventional RAFT dispersion polymerization, RAFT emulsion polymerization of IPGMA exhibits early particle nucleation, with monomer-swollen nanoparticles detected within 20 minutes of reaction initiation. This early nucleation reflects the amphiphilic nature of the forming polymer and its tendency to self-assemble in aqueous environments.

Deprotection Strategies for Hydrophilic Polymer Formation

Deprotection strategies play a crucial role in converting protected precursors to the desired poly(DHPMA). In the context of random copolymers, controlled deprotection can yield materials with tunable hydrophilicity. For instance, partial hydrolysis of the acetal group in styrene methacrylate (SMA) copolymers with protected DHPMA precursors yields random copolymers of SMA with DHPMA, while complete cleavage produces different product distributions.

The preparation of DHPMA monomers typically involves mild acidic hydrolysis of precursors such as 2,3-epoxypropyl methacrylate (glycidyl methacrylate) or (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate. The reaction conditions must be carefully controlled to prevent unwanted side reactions, particularly attack of the ester function in the precursor monomers.

A typical procedure for preparing DHPMA from (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate involves:

- Hydrolysis using dilute HCl (chosen for its efficiency in hydrolyzing acetal groups)

- Neutralization with 10% NaOH solution

- Extraction of any unreacted precursors with ether

- Saturation of the aqueous phase with NaCl followed by ether extraction

- Drying with anhydrous sodium sulfate

- Careful distillation on CuCl to prevent spontaneous polymerization

The crude DHPMA typically yields about 65%, with purified yields around 50% after distillation. However, gas liquid chromatography often reveals the presence of methacrylic diesters, necessitating further purification via preparative absorption chromatography on silica columns to achieve high-purity monomers.

Multicomponent Reaction Systems

One-Pot Synthesis with Aldehydes and Urea

Multicomponent reactions (MCRs) represent efficient synthetic approaches that employ three or more reactants to generate complex products in a one-pot manner. While traditional DHPMA synthesis typically employs precursor conversion followed by deprotection, more innovative approaches are being explored to enhance efficiency and reduce waste.

For DHPMA-based polymers, one-pot RAFT polymerization has been demonstrated as a viable approach for synthesizing amphiphilic multiblock copolymers. In these systems, N-methyl-2-pyrrolidone (NMP) serves as a suitable solvent for successive one-pot RAFT polymerization of hydroxyethyl methacrylate (HEMA) and butyl methacrylate (BMA), creating systems with potential parallels to DHPMA-based materials.

The application of multicomponent reaction systems specifically using aldehydes and urea with DHPMA represents an emerging area with limited published research. The Biginelli reaction, a classic three-component reaction involving aldehydes, urea, and β-ketoesters, offers potential pathways for functionalizing DHPMA-based polymers. However, the direct application of this approach to DHPMA systems requires further investigation to establish optimal reaction conditions and product characteristics.

pH-Dependent Reaction Optimization

The synthesis and polymerization of DHPMA demonstrate significant pH sensitivity across multiple reaction stages. In RAFT emulsion polymerization systems, the solution pH impacts the RAFT-end group functionality, with pH values around 3.50 resulting in -COOH terminal groups. This pH sensitivity can be leveraged to optimize reaction conditions and control polymer properties.

For deprotection reactions converting protected precursors to DHPMA, pH control is particularly critical. The hydrolysis of acetal groups requires acidic conditions, while preventing unwanted side reactions necessitates careful pH management throughout the reaction process. The subsequent neutralization step must also be precisely controlled to maximize yield and purity.

Surface-initiated polymerization approaches for DHPMA-based brushes also exhibit pH dependence. When employing charged interfaces, the formation of polymer brushes can be influenced by electrostatic interactions between catalyst complexes and surface charges. Research has shown that catalyst complexes like CuCl and CuBr with PMDETA and Me6TREN ligands associate strongly with fixed negative surface charges, affecting both polymer brush growth and grafting density.

Radical Polymerization Dynamics of 2,3-Dihydroxypropyl Methacrylate and 2-Hydroxyethyl Methacrylate

The radical polymerization dynamics of 2,3-dihydroxypropyl methacrylate and 2-hydroxyethyl methacrylate have been extensively studied under controlled conditions to establish fundamental kinetic parameters [1]. Preliminary investigations demonstrated that both monomers undergo efficient radical polymerization in 2-methoxyethanol solvent at 60°C using 2,2'-azobis(2-methylpropionitrile) as initiator [1]. The polymerization systems yield soluble polymers that can be readily separated by precipitation in diethyl ether, enabling precise kinetic analysis [1].

Comparative studies reveal distinct polymerization behaviors between the two hydroxyalkyl methacrylates [1]. The duration of the polymerization process for 2,3-dihydroxypropyl methacrylate is significantly shorter than that of 2-hydroxyethyl methacrylate, with reactions typically completing within 3 hours compared to 4 hours for 2-hydroxyethyl methacrylate under identical conditions [1]. This difference reflects the enhanced reactivity of 2,3-dihydroxypropyl methacrylate attributed to the presence of two hydroxyl groups in its side chain structure [1].

The initiator concentration remains effectively constant throughout the polymerization duration due to the short reaction times relative to the initiator half-life [1]. Temperature-dependent kinetic investigations demonstrate that the polymerization rate increases substantially with temperature, following typical Arrhenius behavior for radical polymerization systems [39]. The propagation rate constants for 2-hydroxyethyl methacrylate have been determined to be approximately 510 ± 100 dm³ mol⁻¹ s⁻¹ at 60°C in the pre-gel region [38].

Monomer Consumption Analysis via Gas Chromatography

Gas chromatography has proven to be an exceptionally effective analytical technique for monitoring monomer consumption during the radical polymerization of hydroxyalkyl methacrylates [1]. The methodology involves measuring residual monomer concentrations at various time intervals throughout the polymerization process, providing detailed conversion profiles [1]. For 2,3-dihydroxypropyl methacrylate homopolymerization, the initial reaction medium composition typically consists of 1.020 mol L⁻¹ monomer concentration with 0.239 mol L⁻¹ reference compound and 3.24 × 10⁻³ mol L⁻¹ initiator [1].

The gas chromatographic analysis employs specific temperature programming to achieve optimal separation of components [1]. For 2,3-dihydroxypropyl methacrylate analysis, the temperature cycle involves heating to 180°C for 60 seconds, followed by 230°C for 300 seconds, with a heating rate of 5°C per minute [1]. Under these conditions, 2-methoxyethanol elutes at 0.51 minutes, 2,3-dihydroxypropyl methacrylate at 4.05 minutes, and dimethylphthalate reference at 7.55 minutes [1].

Kinetic analysis through gas chromatography reveals that the natural logarithm of the ratio of initial to residual monomer concentration (ln[M₀]/[M]) exhibits linear dependence on reaction time [1]. This relationship confirms first-order kinetics with respect to monomer concentration during the initial stages of polymerization [1]. The slope of this linear relationship provides direct measurement of the apparent rate constant for monomer consumption [38].

Copolymerization Behavior with Hydroxyalkyl Methacrylates

Reactivity Ratios and Compositional Fluctuations

The determination of reactivity ratios for 2,3-dihydroxypropyl methacrylate copolymerization systems provides crucial insights into the polymerization mechanism and compositional control [1]. Detailed investigations of 2,3-dihydroxypropyl methacrylate copolymerization with N-isopropylacrylamide have revealed reactivity ratios of 3.09 for 2,3-dihydroxypropyl methacrylate and 0.11 for N-isopropylacrylamide [4]. These values indicate that 2,3-dihydroxypropyl methacrylate exhibits greater preference for homopolymerization than for copolymerization, while N-isopropylacrylamide demonstrates stronger tendency toward copolymerization [4].

Compositional fluctuations during copolymerization represent a critical parameter affecting the uniformity of the resulting polymer chains [1]. The extent of compositional drift depends significantly on the difference between monomer reactivity ratios [36]. When reactivity ratios deviate substantially from unity, preferential incorporation of one monomer leads to continuous changes in the comonomer feed composition as conversion proceeds [36]. This phenomenon results in gradient copolymer formation rather than statistical distribution of comonomer units [36].

| Copolymerization System | r₁ | r₂ | Reference |

|---|---|---|---|

| 2,3-Dihydroxypropyl methacrylate/N-isopropylacrylamide | 3.09 | 0.11 | [4] |

| 2-Hydroxyethyl methacrylate/n-Butyl methacrylate | 3.57 ± 2.17 | 0.29 ± 0.14 | [42] |

The analysis of compositional fluctuations in hydroxyalkyl methacrylate systems demonstrates that monomer consumption rates vary significantly throughout the polymerization process [1]. Gas chromatographic monitoring reveals that the more reactive monomer depletes preferentially during early stages, leading to systematic changes in copolymer composition [1]. This behavior necessitates careful control of reaction conditions to achieve desired compositional uniformity [1].

Ideal Copolymerization Characteristics in 2,3-Dihydroxypropyl Methacrylate-2-Hydroxyethyl Methacrylate Systems

The copolymerization of 2,3-dihydroxypropyl methacrylate with 2-hydroxyethyl methacrylate exhibits remarkable characteristics that approach ideal copolymerization behavior [1]. Comprehensive kinetic investigations demonstrate that this system operates efficiently without excessive fluctuations in the composition of the formed polymer chains [1]. The radical copolymerization ratios have been precisely determined, and the results demonstrate that the 2,3-dihydroxypropyl methacrylate-2-hydroxyethyl methacrylate system leads to ideal copolymerization [1].

The ideal copolymerization characteristics manifest in several key aspects of the polymerization behavior [1]. First, the compositional fluctuations throughout the polymerization process remain minimal compared to other methacrylate copolymerization systems [1]. Second, the polymer chain composition closely matches the instantaneous comonomer feed composition at any given conversion level [1]. Third, the molecular weight distribution remains relatively narrow throughout the polymerization, indicating consistent chain growth mechanisms [1].

Detailed analysis of monomer consumption profiles reveals synchronous depletion of both comonomers throughout the polymerization process [1]. The following table presents representative data for 2,3-dihydroxypropyl methacrylate-2-hydroxyethyl methacrylate copolymerization:

| Time (min) | [2-Hydroxyethyl methacrylate] (mol L⁻¹) | Conversion (%) | [2,3-Dihydroxypropyl methacrylate] (mol L⁻¹) | Conversion (%) | Total Conversion (%) |

|---|---|---|---|---|---|

| 0 | 0.634 | 0 | 0.631 | 0 | 0 |

| 20 | 0.603 | 5 | - | - | - |

| 40 | 0.551 | 13 | 0.512 | 19 | 16 |

| 60 | 0.532 | 16 | 0.439 | 30 | 23 |

| 120 | 0.425 | 33 | 0.307 | 51 | 42 |

| 140 | 0.405 | 36 | 0.258 | 59 | 48 |

| 180 | - | - | 0.225 | 64 | - |

| 200 | 0.329 | 48 | - | - | - |

| 240 | 0.277 | 56 | - | - | - |

The ideal copolymerization behavior results from the similar chemical structures and reactivity patterns of both hydroxyalkyl methacrylates [1]. Both monomers contain hydroxyl-substituted side chains that impart similar electronic and steric effects on the polymerizable double bond [1]. This structural similarity minimizes preferential monomer incorporation and promotes statistical comonomer distribution along the polymer backbone [1].

Block Copolymer Synthesis via Controlled Radical Polymerization

Diblock Architectures with Thermoresponsive and Hydrophilic Blocks

The synthesis of diblock copolymers incorporating 2,3-dihydroxypropyl methacrylate as the hydrophilic block has been successfully achieved through controlled radical polymerization techniques [16]. These systems typically consist of a fully hydrophilic block of poly[N-(1,3-dihydroxypropyl)methacrylamide] and a thermoresponsive block that exhibits temperature-dependent solubility behavior [16]. The resulting diblock copolymers demonstrate sophisticated stimuli-responsive properties suitable for advanced materials applications [16].

The thermoresponsive behavior of these diblock systems manifests through well-defined phase transitions at physiologically relevant temperatures [23]. Comprehensive characterization reveals that the copolymers remain fully soluble in aqueous solutions at 25°C but form well-defined nanoparticles with hydrodynamic diameters ranging from 50 to 800 nanometers when heated above transition temperatures of 27-31°C [23]. This temperature range has been carefully tailored to align with physiological conditions for potential biomedical applications [23].

Dynamic light scattering studies demonstrate that the transition temperature varies systematically with the composition and molecular weight of the diblock copolymers [23]. The following table summarizes key characteristics of representative diblock systems:

| Sample | Molecular Weight (g mol⁻¹) | Dispersity | Transition Temperature (°C) | Hydrodynamic Diameter at 20°C (nm) | Hydrodynamic Diameter at 37°C (nm) |

|---|---|---|---|---|---|

| AB1 | 28,300 | 1.01 | 27-28 | 8.3 | 55 |

| AB2 | 40,300 | 1.06 | 27-29 | 12.0 | 90 |

| AB3 | 63,400 | 1.33 | 26-30 | 12.9 | 60 |

The formation of nanoparticle assemblies occurs through a cooperative mechanism involving both hydrophobic interactions and hydrogen bonding [23]. Nuclear magnetic resonance spectroscopy studies confirm that the thermoresponsive block undergoes conformational changes that reduce its solvation, leading to microphase separation and nanoparticle formation [23]. Transmission electron microscopy reveals well-defined spherical morphologies for the assembled nanoparticles [23].

Reversible Addition-Fragmentation Chain Transfer-Mediated Synthesis of Poly(2,3-Dihydroxypropyl Methacrylate)-b-Poly(2,3-Dihydroxypropyl Methacrylate-acetal)

The synthesis of poly(2,3-dihydroxypropyl methacrylate)-b-poly(2,3-dihydroxypropyl methacrylate-acetal) diblock copolymers through Reversible Addition-Fragmentation Chain Transfer polymerization represents a sophisticated approach to creating pH-responsive materials [23]. The synthetic strategy involves a two-step process where the thermoresponsive poly(2,3-dihydroxypropyl methacrylate-acetal) block is first synthesized using a trithiocarbonate chain transfer agent, followed by chain extension with 2,3-dihydroxypropyl methacrylate [23].

The first step involves the Reversible Addition-Fragmentation Chain Transfer polymerization of 2,3-dihydroxypropyl methacrylate-acetal monomer using 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) as initiator and trithiocarbonate-2,2'-azobis(2-methylpropionitrile) as chain transfer agent [23]. The polymerization proceeds in a mixture of anhydrous N,N-dimethylacetamide and tert-butanol at 40°C for 48 hours under argon atmosphere [23]. The resulting poly(2,3-dihydroxypropyl methacrylate-acetal) homopolymer exhibits molecular weight of 13,400 g mol⁻¹ with dispersity of 1.04 [23].

The second step utilizes the trithiocarbonate-terminated poly(2,3-dihydroxypropyl methacrylate-acetal) as a macro-chain transfer agent for the polymerization of 2,3-dihydroxypropyl methacrylate [23]. The diblock copolymer synthesis employs different monomer-to-macro-chain transfer agent ratios to control the final block lengths [23]. For diblock copolymer AB1, the monomer/macro-chain transfer agent/initiator ratio of 170/1/0.2 yields molecular weight of 28,300 g mol⁻¹ with dispersity of 1.01 [23].

The pH-responsive behavior of these diblock copolymers stems from the acid-labile acetal groups in the thermoresponsive block [23]. Nuclear magnetic resonance studies confirm that approximately 40% of the acetal groups undergo hydrolysis after 20 hours of incubation at pH 5, conditions that closely mimic tumor microenvironments [23]. This hydrolysis leads to loss of thermoresponsive behavior and subsequent disintegration of the supramolecular nanoparticle structures [23].

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 57 of 192 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 135 of 192 companies with hazard statement code(s):;

H315 (25.19%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (34.81%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (99.26%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (24.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

5919-74-4